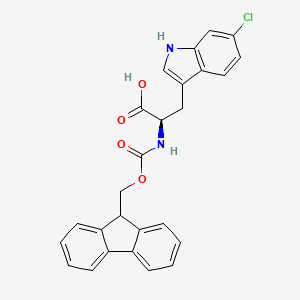

Fmoc-6-Chlor-D-Tryptophan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-6-chloro D-Tryptophan: is a derivative of tryptophan, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 6-position of the indole ring. This compound is primarily used in peptide synthesis and research due to its unique properties and reactivity .

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: Fmoc-6-chloro D-Tryptophan is used as a building block in the synthesis of peptides and proteins.

Biology:

Protein Engineering: It is used in the study of protein structure and function by incorporating it into peptides.

Medicine:

Drug Development: The compound is explored for its potential therapeutic applications, including as a precursor for bioactive peptides.

Industry:

Wirkmechanismus

Target of Action

Fmoc-6-chloro D-Tryptophan is primarily used for the preparation of acyltryptophanols . These compounds act as antagonists of Follicle Stimulating Hormone (FSH) , a hormone that plays a crucial role in the reproductive system.

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-6-chloro D-Tryptophan is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of Fmoc-6-chloro D-Tryptophan involves large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a resin-bound peptide chain, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The chlorine atom on the indole ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Substituted Indoles: Products formed from nucleophilic substitution reactions on the indole ring.

Oxidized or Reduced Indoles: Products from oxidation or reduction reactions.

Vergleich Mit ähnlichen Verbindungen

Fmoc-Tryptophan: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Boc-6-chloro D-Tryptophan: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc, which is removed under acidic conditions.

Uniqueness:

Biologische Aktivität

Fmoc-6-chloro D-Tryptophan (Fmoc-6-Cl-D-Trp) is a derivative of the amino acid tryptophan, notable for its diverse biological activities. This compound is characterized by the presence of a 6-chloro substituent on the indole ring, which modifies its pharmacological properties and enhances its utility in medicinal chemistry. This article explores the biological activity of Fmoc-6-chloro D-Tryptophan, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-6-chloro-D-tryptophan

- Molecular Formula : C₂₆H₂₁ClN₂O₄

- CAS Number : 1219168-45-2

Fmoc-6-chloro D-Tryptophan exhibits several mechanisms that contribute to its biological activity:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various strains of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. Its minimum inhibitory concentration (MIC) values indicate potent activity, comparable to standard antibiotics .

- Cell Cycle Regulation : Research indicates that Fmoc-6-chloro D-Tryptophan can influence cell cycle progression and apoptosis. It has been shown to activate apoptotic pathways in cancer cells, suggesting potential applications in oncology .

- Neuronal Signaling : The compound interacts with neurotransmitter receptors, particularly serotonin receptors (5-HT), influencing neuronal signaling pathways. This interaction may have implications for mood regulation and neuropharmacology .

- Inflammation Modulation : Fmoc-6-chloro D-Tryptophan has been implicated in modulating inflammatory responses through the inhibition of pro-inflammatory cytokines, highlighting its potential in treating inflammatory diseases .

Antibacterial Activity

A study conducted on various tryptophan analogues, including Fmoc-6-chloro D-Tryptophan, revealed that it exhibited notable antibacterial effects. The MIC values against Pseudomonas aeruginosa were found to be approximately 19.8 μM, indicating a strong antimicrobial potential .

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| Fmoc-6-Cl-D-Trp | 19.8 | Pseudomonas aeruginosa |

| Argyrin A | 19.8 | Pseudomonas aeruginosa |

| Control (Cefotaxime) | 8 | Staphylococcus aureus |

Apoptosis Induction

In vitro studies have shown that Fmoc-6-chloro D-Tryptophan induces apoptosis in cancer cell lines through the activation of caspase pathways. A significant increase in apoptotic markers was observed when treated with the compound compared to control groups .

Neuropharmacological Effects

The interaction with serotonin receptors suggests that Fmoc-6-chloro D-Tryptophan may have antidepressant-like effects. Animal models treated with this compound showed increased serotonin levels and improved behavioral outcomes in depression tests .

Case Studies

-

Case Study on Antimicrobial Resistance :

A clinical trial investigated the efficacy of Fmoc-6-chloro D-Tryptophan against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a reduction in bacterial load and biofilm formation, suggesting its potential as an alternative treatment for resistant infections . -

Study on Cancer Cell Lines :

A series of experiments assessed the cytotoxic effects of Fmoc-6-chloro D-Tryptophan on various cancer cell lines. The findings demonstrated a dose-dependent increase in apoptosis markers, supporting its role as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

(2R)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXGPPBWOOAVEL-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.